5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
Description
This compound belongs to the pyrazolo-pyridine-dione class, characterized by a fused bicyclic core with a pyrazolo[3,4-b]pyridine skeleton. Key structural features include:
- A 4,6-dimethylpyrimidin-2-yl substituent at position 2, which may enhance binding affinity in biological systems.
- A methyl group at position 6, influencing steric and electronic properties.
- Dione functional groups at positions 3 and 4, providing hydrogen-bonding capabilities.
Properties
Molecular Formula |
C20H19N5O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione |
InChI |
InChI=1S/C20H19N5O2/c1-11-9-12(2)22-20(21-11)25-19(27)16-17(26)15(13(3)23-18(16)24-25)10-14-7-5-4-6-8-14/h4-9H,10H2,1-3H3,(H2,23,24,26) |
InChI Key |
ZVWQVRLHIILBEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C3=C(N2)NC(=C(C3=O)CC4=CC=CC=C4)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of β-dicarbonyl compounds with amines to form the pyrimidine ring, followed by cyclization to form the pyrazolo[3,4-b]pyridine core. The reaction conditions often involve the use of microwave irradiation to enhance reaction rates and yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic systems.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer properties. In vitro studies have shown that 5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione can inhibit the growth of various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. This suggests potential applications in developing new antimicrobial agents.
Enzyme Inhibition
The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on certain kinases that are crucial for cancer cell survival. This property positions it as a candidate for targeted cancer therapies.
Neuroprotective Effects
Emerging studies suggest that 5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione may possess neuroprotective effects. It has been evaluated in models of neurodegenerative diseases where it exhibited the ability to reduce oxidative stress and inflammation.
Data Table: Biological Activities
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazolo[3,4-b]pyridine and evaluated their cytotoxicity against breast cancer cell lines. The study found that the compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity.
Case Study 2: Antimicrobial Efficacy
A research article highlighted the antimicrobial testing of various derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) below 50 µg/mL, suggesting strong antimicrobial potential.
Mechanism of Action
The mechanism of action of 5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Core Heterocycle: The target compound’s pyrazolo[3,4-b]pyridine-dione core differs from analogs like pyrazolo[3,4-d]pyrimidines (e.g., compound in ) in ring fusion position, altering electron distribution and conformational flexibility. This impacts binding to biological targets or catalytic sites.
Substituent Effects :
- Benzyl vs. Naphthylmethyl : The target’s benzyl group (C5) is less bulky than the naphthylmethyl substituent in , suggesting improved solubility but reduced steric hindrance.
- Dimethylpyrimidinyl vs. Piperazinyl : The 4,6-dimethylpyrimidin-2-yl group (target) may act as a hydrogen-bond acceptor, contrasting with the basic piperazinyl moiety in , which could enhance solubility in acidic environments.
Functional Groups :
- The dione moiety in the target compound and provides two carbonyl groups for hydrogen bonding, whereas amine groups in enable nucleophilic reactivity and antioxidant radical scavenging.
Biological Activity
5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in anticancer research and antimicrobial applications. The presence of multiple functional groups contributes to its versatility and biological efficacy.
Chemical Structure and Properties
The molecular formula of 5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is C20H19N5O2. The structure features a fused pyrazole and pyridine ring system along with a benzyl group and a dimethylpyrimidine moiety. The specific substitutions on the rings are believed to enhance its selectivity and potency against various biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds similar to 5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione exhibit significant biological activities. These include:
- Anticancer Activity : Derivatives of pyrazolo[3,4-b]pyridine have shown promising results against various cancer cell lines by inhibiting key pathways involved in tumor growth and proliferation .
- Antimicrobial Activity : Some studies have indicated that this class of compounds possesses antimicrobial properties, making them potential candidates for treating infections .
Anticancer Studies
A study focused on the synthesis of pyrazolo[3,4-b]pyridines evaluated their efficacy against cancer cell lines. The results demonstrated that specific structural modifications in the compound led to enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism of action was linked to the inhibition of the PI3K/Akt signaling pathway .
Antimicrobial Studies
In vitro assays were conducted to assess the activity of 5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione against Mycobacterium tuberculosis (Mtb). The compound exhibited significant inhibitory effects at low concentrations (IC50 values in the micromolar range), suggesting its potential as an antitubercular agent .
Interaction Studies
Molecular docking studies have been performed to understand the binding affinity of 5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione with various biological targets. These studies indicated strong interactions with enzymes involved in cancer metabolism and bacterial growth.
Comparative Analysis with Similar Compounds
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione | Similar pyrazole-pyridine core | Antitumor activity reported |
| N-(pyrazol-5-yl)cyanoacetamide | Includes a pyrazole moiety | Used in heterocyclic synthesis |
| 7-Amino derivatives of pyrazolo compounds | Functionalized amino groups | Exhibited antimicrobial properties |
The uniqueness of 5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione lies in its specific substitutions which may enhance its selectivity and potency against certain biological targets compared to these similar compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione?
- Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. A common approach involves reacting substituted pyrimidine hydrazines with ketone derivatives (e.g., dehydroacetic acid) under acidic conditions to form the pyrazolo[3,4-b]pyridine core. Subsequent alkylation with benzyl halides introduces the benzyl group. Optimization of solvent systems (e.g., ethanol/AcOH mixtures) and catalysts (e.g., sodium acetate) is critical for yield improvement .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the fused pyrazole-pyrimidine ring system. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) and amine (N-H) functional groups. X-ray crystallography can resolve stereochemical ambiguities in crystalline derivatives .
Q. How can reaction conditions be standardized to minimize side products?
- Methodological Answer : Employing Design of Experiments (DoE) methodologies, such as factorial design, allows systematic variation of parameters (temperature, solvent polarity, stoichiometry). For example, refluxing in acetic acid (vs. ethanol) reduces unwanted byproducts like uncyclized intermediates .
Advanced Research Questions
Q. What computational strategies can predict and optimize reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction energetics and transition states. Tools like the Reaction Path Finder (ICReDD) integrate computational predictions with experimental validation, enabling rapid identification of optimal conditions (e.g., solvent choice, catalyst loading) . Machine learning models trained on similar pyrazolo-pyrimidine syntheses further refine predictions .
Q. How can contradictory data on biological activity be resolved?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line sensitivity, solvent interference). A tiered validation approach is recommended:
- In vitro : Replicate assays under standardized OECD guidelines.
- In silico : Molecular docking studies (e.g., AutoDock Vina) correlate structural motifs (e.g., benzyl substituents) with target binding affinity.
Cross-referencing with structurally analogous compounds (e.g., fluorinated pyrazolo-pyrimidines) clarifies structure-activity relationships .
Q. What strategies mitigate instability during long-term storage?
- Methodological Answer : Stability studies under ICH Q1A guidelines (25°C/60% RH, 40°C/75% RH) identify degradation pathways. Lyophilization or formulation with cyclodextrins improves thermal stability. Accelerated aging coupled with HPLC-MS monitors oxidative degradation (e.g., pyrimidine ring cleavage) .
Q. How can solvent-free or green chemistry approaches be applied to its synthesis?
- Methodological Answer : Mechanochemical synthesis (ball milling) eliminates solvent use. For example, grinding 4,6-dimethylpyrimidin-2-amine with benzyl halides in the presence of K₂CO₃ achieves cyclization with >80% yield. Solventless microwave-assisted reactions further reduce energy consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
